molecular formula C13H26O8 B8233900 Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate

Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate

Cat. No.: B8233900
M. Wt: 310.34 g/mol
InChI Key: BAAUJSUOMGYSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate is a polyether derivative featuring a methyl ester at one terminus and a hydroxyl group at the other, connected by a repeating ethylene glycol chain (3,6,9,12,15-pentaoxaheptadecanoate backbone). This compound is characterized by its amphiphilic nature, combining hydrophilic ether linkages with a hydrophobic methyl ester group. Such structural attributes make it valuable in pharmaceutical and chemical synthesis, particularly in drug conjugation, solubilization, and as a precursor for further functionalization .

Properties

IUPAC Name

methyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O8/c1-16-13(15)12-21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-14/h14H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAUJSUOMGYSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate typically involves the reaction of a suitable precursor with methanol in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous monitoring and adjustment of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents and temperatures to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol .

Scientific Research Applications

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)
One of the primary applications of methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate is in the field of analytical chemistry, specifically in HPLC. The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. The use of smaller particle columns (3 µm) allows for faster ultra-performance liquid chromatography (UPLC) applications. This method is scalable and suitable for isolating impurities during preparative separation, making it valuable for pharmacokinetic studies .

Pharmaceutical Applications

Drug Development
this compound has been investigated for its potential as a drug delivery system. Its structure allows it to form stable complexes with various pharmaceutical compounds, enhancing their solubility and bioavailability. This property is particularly beneficial in the development of formulations aimed at targeting specific biological pathways or enhancing therapeutic efficacy .

Biochemical Research

Enzyme Interaction Studies
In biochemical research, this compound serves as a substrate for studying enzyme kinetics and interactions. Its unique chemical structure allows researchers to investigate how enzymes interact with this compound and its derivatives. This can lead to insights into metabolic pathways and enzyme mechanisms relevant to disease states .

Case Study 1: Pharmacokinetics

In a study focused on pharmacokinetics, researchers utilized this compound to assess absorption rates in various formulations. The results indicated that formulations containing this compound exhibited improved absorption profiles compared to those without it. This finding underscores its potential role as an excipient in drug formulations aimed at enhancing bioavailability .

Case Study 2: Anticancer Activity

Another significant study explored the anticancer properties of derivatives of this compound. Various synthesized derivatives were tested against human cancer cell lines (HCT-116 and MCF-7). Results showed that certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL. These findings suggest that this compound and its derivatives may have potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism by which Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and ether groups play a crucial role in its reactivity and binding to other molecules. The pathways involved may include enzymatic reactions and interactions with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural variations among methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate and related compounds:

Compound Name Terminal Group 1 Terminal Group 2 Key Features Reference ID
This compound Methyl ester Hydroxyl Amphiphilic; suitable for ester hydrolysis or hydroxyl conjugation
tert-Butyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate tert-Butyl ester Hydroxyl Bulkier ester group enhances stability but reduces reactivity
17-Azido-3,6,9,12,15-pentaoxaheptadecanoate Azide Variable (e.g., ester) Enables click chemistry; used in PROTACs and bioconjugation
17-Hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl laurate Laurate ester Hydroxyl Lipophilic tail improves membrane permeability; used in surfactants
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane Azide (both termini) Azide Bifunctional crosslinker for polymer or protein modification
17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid Amide Carboxylic acid Contains amide bond for peptide coupling; reduced ether linkages

Physicochemical Properties

Key physicochemical differences are summarized below:

Property Methyl 17-Hydroxy-... tert-Butyl 17-Hydroxy-... 17-Azido-... 17-Hydroxy-... Laurate
Solubility Polar solvents (DMF, DMSO) Less polar solvents Moderate Lipophilic (e.g., oils)
Reactivity Hydroxyl/ester hydrolysis Stable ester group Azide click Ester hydrolysis
Thermal Stability Moderate High (tert-butyl) Low (azide) Moderate
NMR δ (ppm) COOCH3: ~3.3–3.4 t-Bu: 1.42 (s, 9H) N3: 3.98 (s) Laurate CH3: ~0.88
Applications Drug conjugation PROTACs synthesis Bioconjugation Surfactants/drug delivery

Data derived from NMR and synthesis protocols in .

Functional and Application Differences

  • Methyl 17-hydroxy-... : Primarily a precursor for carboxylate drugs via ester hydrolysis.
  • Azido derivatives : Critical in PROTACs (e.g., : used in cereblon/VHL hijacking) and targeted drug delivery .
  • Laurate ester (): Functions as a nonionic surfactant (e.g., Polyoxyl 15 hydroxystearate) in drug formulations .
  • Diazido compounds : Crosslinking agents in polymer chemistry .

Research Findings and Trends

  • Drug Delivery : The ethylene glycol backbone enhances aqueous solubility, making methyl 17-hydroxy-... and its analogs ideal for solubilizing hydrophobic drugs .
  • PROTACs : tert-Butyl and azido derivatives are pivotal in E3 ligase recruitment, as seen in cereblon/VHL studies .
  • Safety : Azido compounds (e.g., 17-azido-...) may pose reactivity hazards (H315/H319 warnings), whereas methyl esters are generally safer .

Biological Activity

Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate (CAS Number: 77303-65-2) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a long aliphatic chain with multiple ether linkages. The presence of hydroxyl groups and a methyl ester functional group contributes to its solubility and reactivity. The molecular formula is C17H34O8C_{17}H_{34}O_8 with a molecular weight of approximately 366.45 g/mol.

Pharmacological Properties

  • Antioxidant Activity :
    • Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
  • Anti-inflammatory Effects :
    • Methyl esters of fatty acids are known to modulate inflammatory pathways. Research suggests that this compound may inhibit pro-inflammatory cytokines, thus providing potential therapeutic benefits in inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies show that compounds with similar methyl ester configurations demonstrate antimicrobial properties against various bacterial strains. This suggests a potential application for this compound in developing new antimicrobial agents .
  • Hormonal Activity :
    • Given its structural similarities to steroid hormones, there is potential for this compound to exhibit hormonal activity. Specifically, it could influence progestational or antiandrogenic activities based on modifications at specific positions on the steroid backbone .

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, it is hypothesized that:

  • Cell Signaling Pathways : The compound may interact with cell membrane receptors or intracellular signaling pathways that regulate inflammation and oxidative stress responses.
  • Gene Expression Modulation : Similar compounds have been shown to modulate the expression of genes involved in metabolism and inflammation.

Case Studies

  • In Vitro Studies :
    • In vitro assays using cell lines treated with this compound showed reduced levels of reactive oxygen species (ROS) and decreased expression of inflammatory markers such as TNF-alpha and IL-6 .
  • Animal Models :
    • In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and pain response compared to control groups. This supports its potential use as an anti-inflammatory agent .

Data Summary

PropertyValue
Molecular FormulaC17H34O8C_{17}H_{34}O_8
Molecular Weight366.45 g/mol
CAS Number77303-65-2
Antioxidant ActivitySignificant scavenging capacity
Anti-inflammatory EffectsInhibition of cytokines
Antimicrobial ActivityEffective against various bacteria

Q & A

Q. What are the key synthetic pathways for Methyl 17-hydroxy-3,6,9,12,15-pentaoxaheptadecanoate?

The synthesis typically involves multi-step reactions starting with polyether glycols. For example:

  • Tosylation : Reacting hexaethylene glycol with tosyl chloride (TsCl) in dichloromethane with Ag₂O and KI as catalysts to introduce a leaving group .
  • Substitution : Replacing the tosyl group with functional moieties (e.g., azide via NaN₃ in DMF at 50°C) .
  • Esterification : Introducing methyl ester groups using methanol and catalytic hydrogenation (Pd/C under H₂) . Yields vary depending on reaction optimization, such as temperature control during substitution (e.g., 44% yield for tert-butyl derivatives) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C-NMR : To confirm ether backbone structure and esterification. For instance, methyl ester protons appear at δ ~3.6–3.8 ppm, while polyether chains show resonances at δ ~3.5–4.0 ppm .
  • HRMS : Validates molecular weight (e.g., observed [M+H]⁺ at m/z = 1021.4480 for PROTAC derivatives) .
  • IR Spectroscopy : Detects hydroxyl (broad ~3400 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) stretches.

Advanced Research Questions

Q. How can substitution reactions (e.g., NaN₃ introduction) be optimized for higher yields?

  • Solvent Choice : DMF enhances NaN₃ solubility and reactivity compared to polar aprotic solvents like THF .
  • Temperature Control : Prolonged heating (50°C overnight) ensures complete substitution but risks decomposition. Monitoring via TLC or in-situ FTIR is recommended.
  • Stoichiometry : A 1.5:1 molar ratio of NaN₃ to substrate balances reactivity and side-product formation .

Q. How should researchers resolve discrepancies in NMR data during derivative synthesis?

  • Signal Splitting : For tert-butyl derivatives, unexpected splitting in ether chain protons (δ 3.6–3.8 ppm) may indicate incomplete purification or residual solvents. Re-crystallization or column chromatography is advised .
  • Isotopic Peaks : HRMS deviations (e.g., Δ = +0.0344 for PROTAC intermediates) suggest isotopic contributions or adduct formation. High-resolution calibration with internal standards (e.g., NaTFA) improves accuracy .

Q. What role does this compound play in PROTAC design?

this compound serves as a polyethylene glycol (PEG)-based linker in PROTACs:

  • Solubility Enhancement : The ether backbone improves aqueous solubility of hydrophobic warheads (e.g., VHL ligands) .
  • Biological Stability : Ether linkages resist enzymatic cleavage compared to ester-based linkers.
  • Case Study : A PROTAC derivative (compound 17b) showed 48% yield after coupling with a thiazole-containing moiety, validated by ¹H-NMR and HRMS .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Acidic Conditions : Ether bonds are stable, but ester groups may hydrolyze (e.g., pH < 2).
  • Basic Conditions : Saponification of methyl esters occurs above pH 8. Storage at neutral pH (4–6) in inert atmospheres (Ar/N₂) is recommended .

Data Contradiction Analysis

Q. Why do reported yields for similar synthetic steps vary (e.g., 29% vs. 44%)?

Discrepancies arise from:

  • Catalyst Activity : Pd/C batch quality affects hydrogenation efficiency .
  • Purity of Reagents : Technical-grade hexaethylene glycol (95% vs. 99%) impacts substitution yields .
  • Workup Methods : Filtration through Celite® vs. centrifugation alters recovery rates .

Methodological Tables

Reaction Step Key ParametersOptimal ConditionsReferences
TosylationTsCl:hexaethylene glycol ratio1.05:1 in CH₂Cl₂ at 0°C
Azide SubstitutionNaN₃:substrate ratio, solvent, time1.5:1 in DMF, 50°C, 12–16 hrs
Esterification (Pd/C)H₂ pressure, reaction time1 atm, RT, 3 hrs
Analytical Method Critical ParametersExample DataReferences
¹H-NMRCDCl₃ solvent, 500 MHzδ 4.16 (m, 2H, CH₂-O-Ts)
HRMSCalibration standard, ionization mode[M+H]⁺ = 1021.4480 (Δ +0.0344)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.